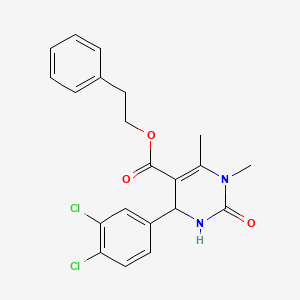![molecular formula C14H16BrN3S B4956037 1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as BTPP and is a member of the piperazine family of compounds. BTPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of BTPP involves its binding to the serotonin 5-HT1A receptor and the dopamine D4 receptor. By binding to these receptors, BTPP can modulate their activity and influence a range of physiological processes. The exact mechanism of action of BTPP is still being studied, but it is believed to involve a complex interplay between the compound and the receptors it binds to.
Biochemical and Physiological Effects:
BTPP has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin and dopamine signaling pathways. Specifically, BTPP has been shown to increase the release of serotonin and dopamine in the brain, leading to increased mood and motivation. BTPP has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
The use of BTPP in laboratory experiments has several advantages, including its high potency and selectivity for the serotonin 5-HT1A and dopamine D4 receptors. However, the use of BTPP also has some limitations, including its potential for off-target effects and the need for specialized expertise in its synthesis and handling.
未来方向
There are several potential future directions for research involving BTPP. One area of interest is the development of new compounds that are based on the structure of BTPP but have improved potency and selectivity for specific receptors. Another area of interest is the use of BTPP in the development of new treatments for mood disorders and other psychiatric conditions. Additionally, further research is needed to fully understand the mechanism of action of BTPP and its potential for therapeutic use.
合成方法
The synthesis of BTPP involves a multistep process that begins with the reaction of 2-bromothiophene with formaldehyde to form the intermediate 2-(bromomethyl)thiophene. This intermediate is then reacted with 2-pyridinemethanol to form the final product, BTPP. The synthesis of BTPP is a complex process that requires advanced chemical knowledge and expertise.
科学研究应用
BTPP has been widely used in scientific research as a tool for studying the function of various receptors in the brain. Specifically, BTPP has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D4 receptor. These receptors are involved in a range of physiological processes, including mood regulation, cognition, and reward pathways.
属性
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3S/c15-13-5-4-12(19-13)11-17-7-9-18(10-8-17)14-3-1-2-6-16-14/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLRRRKATMWSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)
![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955982.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4955989.png)
![1-(2-fluorophenyl)-4-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4955992.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)